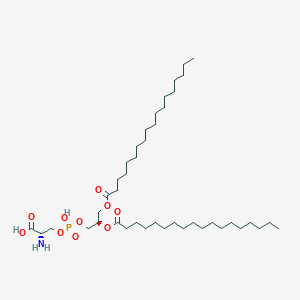

Distearoylphosphatidylserine

Vue d'ensemble

Description

Phosphatidylserine is a phospholipid that plays a crucial role in the structure and function of cell membranes. It is predominantly found in the inner leaflet of the plasma membrane and is essential for various cellular processes, including cell signaling and apoptosis. Phosphatidylserine is composed of a glycerol backbone, two fatty acid chains, a phosphate group, and the amino acid serine .

Applications De Recherche Scientifique

Phosphatidylserine has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry: In chemistry, phosphatidylserine is used as a model compound to study the properties and behavior of phospholipids in biological membranes .

Biology: In biological research, phosphatidylserine is studied for its role in cell signaling, apoptosis, and membrane dynamics. It is also used as a marker for apoptotic cells, as its externalization on the cell surface signals the cell for phagocytosis .

Medicine: Phosphatidylserine is investigated for its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases such as Alzheimer’s disease. It is believed to enhance cognitive function and memory by supporting neuronal cell membrane integrity and signaling pathways .

Industry: In the food and pharmaceutical industries, phosphatidylserine is used as a dietary supplement to promote cognitive health and reduce stress .

Mécanisme D'action

Phosphatidylserine exerts its effects through several mechanisms. It is involved in the activation of protein kinase C, which plays a role in memory function. During apoptosis, phosphatidylserine is translocated to the outer leaflet of the plasma membrane, where it acts as an “eat-me” signal for phagocytes. This process is mediated by phospholipid scramblases and is crucial for the clearance of apoptotic cells .

Orientations Futures

Understanding the molecular and functional interplay between lipid metabolism and T cell biology will ultimately inform therapeutic intervention for human disease . The phosphatidyl-ethanolamine biosynthesis pathway is essential for early liver development . Unexpectedly, early hepatoblasts were selectively sensitive to the cytotoxic effect of meclizine .

Analyse Biochimique

Biochemical Properties

Distearoylphosphatidylserine interacts with various enzymes, proteins, and other biomolecules. It plays a vital role in several intracellular signaling pathways . The function of this compound, as with all lipids, is determined by both its concentration and sidedness in individual organellar membranes .

Cellular Effects

This compound influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . It is generally not externally exposed in healthy cells . It clearly plays a vital role in healthy cells .

Molecular Mechanism

The mechanism of action of this compound involves its interactions with biomolecules and changes in gene expression . The topology of this compound results from the actions of transmembrane enzymes capable of moving it between lipid bilayers .

Temporal Effects in Laboratory Settings

It is known that the bulk subcellular distribution of this compound results from the coordinated actions of metabolic enzymes in conjunction with vesicular and nonvesicular transport pathways .

Metabolic Pathways

This compound is involved in several metabolic pathways. The bulk subcellular distribution of this compound results from the coordinated actions of metabolic enzymes in conjunction with vesicular and nonvesicular transport pathways .

Transport and Distribution

This compound is transported and distributed within cells and tissues. Mitochondria associated membranes (MAMs) of the endoplasmic reticulum (ER) have high rates of this compound synthesis and serve as a conduit for the transfer of lipids between the ER and adjacent mitochondria .

Subcellular Localization

It is known that this compound is more concentrated in the plasma membrane with lower levels in the ER and mitochondria .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Phosphatidylserine can be synthesized through enzymatic catalytic reactions. One common method involves the use of phospholipase D to catalyze the reaction between natural lecithin and L-serine. This reaction typically occurs in the presence of an organic solvent and an inorganic salt, resulting in the formation of phosphatidylserine .

Industrial Production Methods: In industrial settings, phosphatidylserine is often produced using a similar enzymatic process. The reaction involves mixing lecithin with L-serine and phospholipase D in an aqueous solution. The mixture is then emulsified, and the reaction is allowed to proceed under controlled conditions. After the reaction is complete, the product is purified through extraction and chromatography techniques .

Analyse Des Réactions Chimiques

Types of Reactions: Phosphatidylserine undergoes various chemical reactions, including hydrolysis, oxidation, and substitution.

Common Reagents and Conditions:

Hydrolysis: This reaction involves the cleavage of the phosphodiester bond in phosphatidylserine, resulting in the formation of phosphatidic acid and serine.

Oxidation: Phosphatidylserine can undergo oxidation reactions, particularly in the presence of reactive oxygen species.

Major Products: The major products formed from these reactions include phosphatidic acid, serine, and various oxidized phospholipid species .

Comparaison Avec Des Composés Similaires

Phosphatidylserine is similar to other phospholipids, such as phosphatidylethanolamine and phosphatidylcholine, in terms of its structure and function. it is unique in its ability to act as a signaling molecule during apoptosis and its specific role in neuronal cell membranes .

Similar Compounds:

Phosphatidylethanolamine: Another phospholipid found in cell membranes, involved in membrane fusion and cell signaling.

Phosphatidylcholine: A major component of biological membranes, important for membrane structure and function.

Sphingomyelin: A phospholipid found in the myelin sheath of nerve cells, involved in signal transduction and cell recognition.

Phosphatidylserine’s unique properties and functions make it a valuable compound for research and therapeutic applications.

Propriétés

IUPAC Name |

(2S)-2-amino-3-[[(2R)-2,3-di(octadecanoyloxy)propoxy]-hydroxyphosphoryl]oxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H82NO10P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-40(44)50-35-38(36-51-54(48,49)52-37-39(43)42(46)47)53-41(45)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h38-39H,3-37,43H2,1-2H3,(H,46,47)(H,48,49)/t38-,39+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZCPCKNHXULUIY-RGULYWFUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

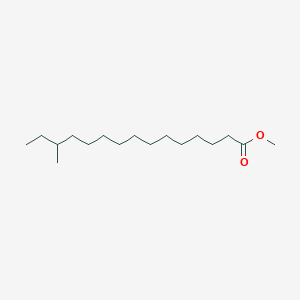

Canonical SMILES |

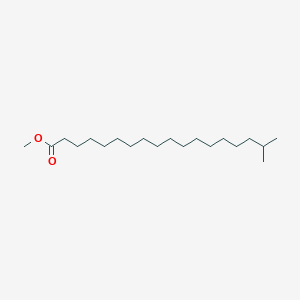

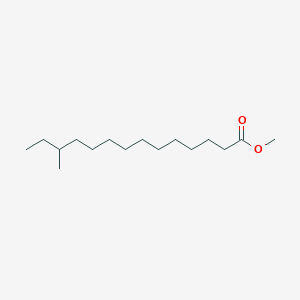

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(C(=O)O)N)OC(=O)CCCCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OC[C@@H](C(=O)O)N)OC(=O)CCCCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H82NO10P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10866199 | |

| Record name | 1,2-Distearoyl phosphatidyl serine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10866199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

792.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | PS(18:0/18:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012378 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

1446756-47-3, 51446-62-9 | |

| Record name | Phosphatidyl serine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1446756473 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Distearoyl phosphatidyl serine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10866199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PHOSPHATIDYL SERINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/394XK0IH40 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

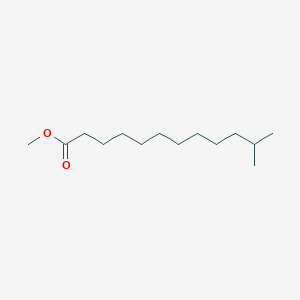

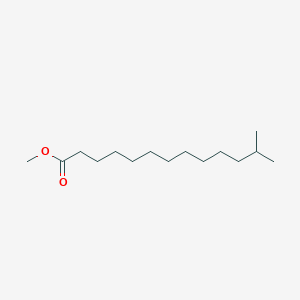

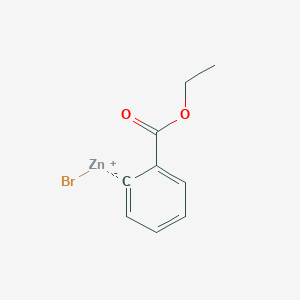

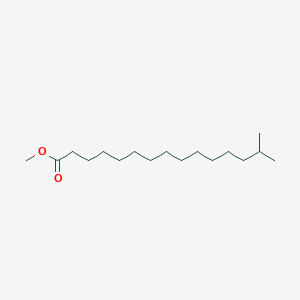

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Bromo-6-methyl-thieno[3,2-b]thiophene-2,5-dione](/img/structure/B164421.png)

![5-Methoxy-11,12-dihydroindolo[2,3-a]carbazole-6-carbonitrile](/img/structure/B164442.png)